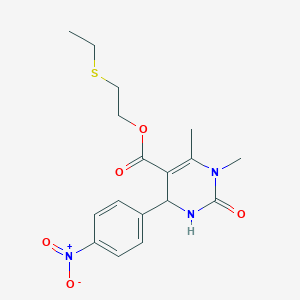![molecular formula C21H21ClN2O3 B5073356 N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B5073356.png)
N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a chlorophenoxyethyl group and a propanoyl substituent, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide typically involves the reaction of 1H-indole-3-carbaldehyde with 2-(4-chlorophenoxy)ethylamine and propionyl chloride. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Análisis De Reacciones Químicas
N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects . The chlorophenoxyethyl group and the propanoyl substituent contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole structure but with different substituents, leading to variations in its biological activity and applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct substituents, which affects its pharmacological properties and potential therapeutic uses.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds have been studied for their antioxidant properties and exhibit different biological activities compared to this compound.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-(3-propanoylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-2-20(25)18-13-24(19-6-4-3-5-17(18)19)14-21(26)23-11-12-27-16-9-7-15(22)8-10-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJSAOXYRDDIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5073280.png)
![ethyl 7-(2-furyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5073281.png)
![N-[5-(4-morpholinyl)pentyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5073283.png)
![2-[2-(2-Chloro-4-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5073284.png)

![N-{4-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5073316.png)
![N-benzyl-N-ethyl-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5073331.png)
![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5073338.png)
![methyl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5073343.png)
![2-butyl-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5073344.png)
![ethyl (4-bromo-2-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5073347.png)
![1-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5073348.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5073361.png)
